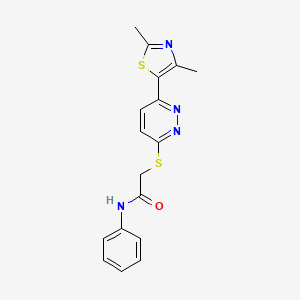

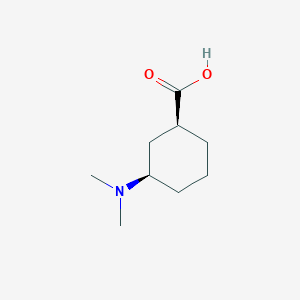

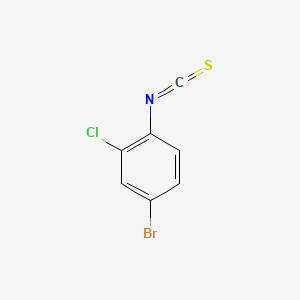

![molecular formula C22H25N5O4 B2507852 3-烯丙基-8-(3,4-二甲氧基苯乙基)-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮 CAS No. 896074-62-7](/img/structure/B2507852.png)

3-烯丙基-8-(3,4-二甲氧基苯乙基)-1,7-二甲基-1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Comprehensive Analysis of 3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

The compound 3-allyl-8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione is a derivative of the imidazo[2,1-f]purine class. This class of compounds is known for its potential biological activities, which include antidepressant and anxiolytic effects. The structure of the compound suggests that it may interact with various biological targets, such as serotonin receptors, due to the presence of the imidazo[2,1-f]purine core, which is a known pharmacophore for such activities .

Synthesis Analysis

The synthesis of imidazo[2,1-f]purine derivatives typically involves the formation of the imidazole ring followed by its fusion with a purine moiety. For example, the synthesis of 6-(substituted-imidazol-1-yl)purines, which are structurally related to the compound , can be achieved by treating dichloropurine with imidazole and subsequent reactions . Another related synthesis pathway involves intramolecular alkylation of purine diones, which could potentially be adapted to synthesize the compound of interest .

Molecular Structure Analysis

The molecular structure of imidazo[2,1-f]purine derivatives is characterized by the fusion of an imidazole ring to a purine scaffold. X-ray crystallography of similar compounds has shown that the purine and appended rings can adopt coplanar or twisted conformations, which can influence the compound's biological activity by affecting its interaction with biological targets . The presence of substituents, such as the 3,4-dimethoxyphenethyl group, can further influence the molecular conformation and, consequently, the pharmacological profile.

Chemical Reactions Analysis

Imidazo[2,1-f]purine derivatives can undergo various chemical reactions, including regiospecific alkylation and glycosylation, which can be used to introduce different substituents and modify the compound's biological activity . The allyl group in the compound suggests that it may also participate in reactions such as the Tsuji-Trost allylation, providing a route for further structural diversification.

Physical and Chemical Properties Analysis

The physical and chemical properties of imidazo[2,1-f]purine derivatives, such as solubility, lipophilicity, and metabolic stability, are crucial for their pharmacokinetic profile. These properties can be assessed using techniques like micellar electrokinetic chromatography (MEKC) and human liver microsomes (HLM) models . The substituents on the imidazo[2,1-f]purine core, such as the dimethoxyphenethyl and methyl groups, will influence these properties and, therefore, the compound's bioavailability and efficacy.

科学研究应用

合成和药理评估

- Zagórska 等人 (2009) 的一项研究合成了 1,3-二甲基-(1H,8H)-咪唑并[2,1-f]嘌呤-2,4-二酮的一系列衍生物,包括强效 5-HT1A 受体配体。临床前研究表明在小鼠模型中具有抗焦虑样和抗抑郁样活性。

构效关系和分子研究

- Zagórska 等人 (2015) 报告了新型芳基哌嗪基烷基嘌呤-2,4-二酮的合成和测试,以了解它们对血清素和多巴胺能受体的亲和力。选定的衍生物表现出作为抗抑郁药和抗焦虑药的潜力。

受体亲和力和磷酸二酯酶活性

- Zagórska 等人 (2016) 的另一项研究合成了咪唑并和嘧啶并[2,1-f]嘌呤的衍生物,并评估了它们的受体活性和对磷酸二酯酶的抑制能力。这导致确定了有希望用于进一步研究的结构。

抗抑郁和抗焦虑潜力

- Zagórska 等人 (2016) 还合成了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮的 2-氟和 3-三氟甲基苯基哌嗪基烷基衍生物,确定了具有潜在抗抑郁和抗焦虑应用的化合物。

新型嘌呤衍生物和受体拮抗剂

- Baraldi 等人 (2005) 和 Baraldi 等人 (2008) 的研究重点是合成嘌呤衍生物作为强效且选择性的 A3 腺苷受体拮抗剂。

抗抑郁样活性与安全性

- Partyka 等人 (2020) 的一项研究评估了 1H-咪唑并[2,1-f]嘌呤-2,4(3H,8H)-二酮衍生物的抗抑郁样活性与安全性,发现具有潜在的抗抑郁特性和良好的安全性。

属性

IUPAC Name |

6-[2-(3,4-dimethoxyphenyl)ethyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H25N5O4/c1-6-10-26-20(28)18-19(24(3)22(26)29)23-21-25(14(2)13-27(18)21)11-9-15-7-8-16(30-4)17(12-15)31-5/h6-8,12-13H,1,9-11H2,2-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICIPVHDYUKFPAC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN2C3=C(N=C2N1CCC4=CC(=C(C=C4)OC)OC)N(C(=O)N(C3=O)CC=C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H25N5O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

423.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[2-(3,4-Dimethoxyphenyl)ethyl]-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

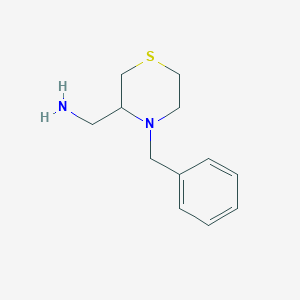

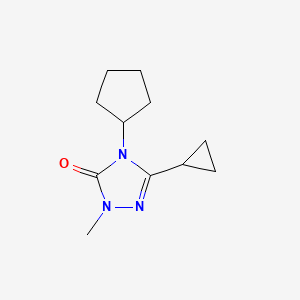

![6-(9H-Fluoren-9-ylmethoxycarbonyl)-6-azaspiro[3.5]nonane-7-carboxylic acid](/img/structure/B2507772.png)

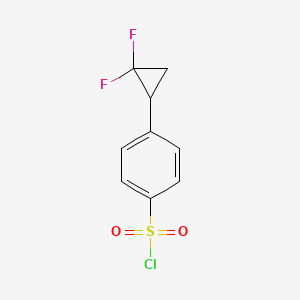

![3,5-Difluoro-4-[(prop-2-enoylamino)methyl]benzoic acid](/img/structure/B2507774.png)

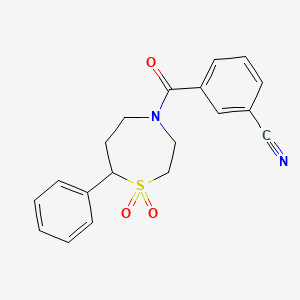

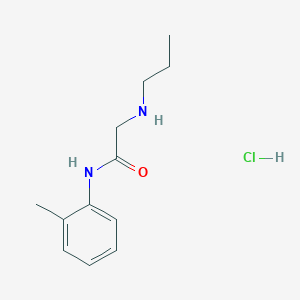

![N-{[2-(morpholine-4-sulfonyl)phenyl]methyl}prop-2-enamide](/img/structure/B2507785.png)

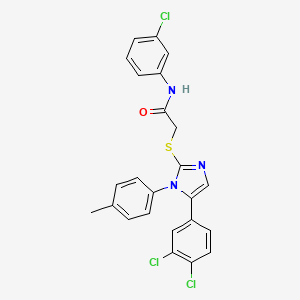

![N,N-diethyl-2-[[5-(phenylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide](/img/structure/B2507786.png)

![8-(2-Fluorobenzyl)-3-(4-methoxyphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2507787.png)